Cas no 402-67-5 (1-fluoro-3-nitro-benzene)

1-Fluoro-3-nitro-benzene (CAS 402-67-5) is a fluorinated aromatic compound characterized by the presence of both fluorine and nitro functional groups on a benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the nitro group enhance the electrophilicity of the aromatic ring, facilitating further functionalization. Its stability and predictable reactivity render it useful in pharmaceutical, agrochemical, and materials science applications. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures due to its potential toxicity and irritant properties.
1-fluoro-3-nitro-benzene structure
1-fluoro-3-nitro-benzene structure
Product name:1-fluoro-3-nitro-benzene
CAS No:402-67-5
MF:C6H4FNO2
MW:141.0999
MDL:MFCD00007196
CID:37276
PubChem ID:9823

1-fluoro-3-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-3-nitrobenzene
    • Fluoronitrobenzene2
    • Fluoronitrobenzenecolorlessliq
    • 3-Fluoronitrobenzene
    • m-Fluoronitrobenzene
    • m-Nitrofluorobenzene
    • Benzene, 1-fluoro-3-nitro-
    • 3-fluoro-1-nitrobenzene
    • META FLUORO NITROBENZENE
    • WMASLRCNNKMRFP-UHFFFAOYSA-N
    • Q63395619
    • 1-Fluoro-3-nitro-benzene
    • NSC60651
    • 3-fluoro-nitrobenzene
    • PubChem2286
    • 3-nitro-fluorobenzene
    • PubChem10642
    • 3-fluoro nitro benzene
    • 1-fluoro-3-nitro benzene
    • KSC493M5N
    • 3-FLUORO-5-NITROBENZENE
    • 1-Fluor
    • NSC-60651
    • CCK4NSJ7M3
    • CS-W018306
    • 1-Fluoro-3-nitrobenzene, purum, >=97.0% (GC)
    • AS-33375
    • 402-67-5
    • F0110
    • A25214
    • MFCD00007196
    • 2-fluoro-4-nitrobenzene
    • N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amin
    • DTXSID20193201
    • W-106366
    • EN300-20820
    • AKOS040744780
    • BCP16131
    • 1-Fluoro-3-nitrobenzene, 97%
    • NS00042783
    • AM20040406
    • UNII-CCK4NSJ7M3
    • 1-NITRO-3-FLUOROBENZENE
    • SCHEMBL248013
    • 3-FluoronitrobenzenE;3-Fluoro-1-nitrobenzene;M-Nitrofluorobenzene
    • EINECS 206-953-0
    • CHEMBL164634
    • AKOS000120876
    • NSC 60651
    • FT-0615737
    • InChI=1/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4
    • 3-nitrofluorobenzene
    • AC-2900
    • Nitrobenzene, 3-fluoro-
    • DB-024003
    • 1-fluoro-3-nitro-benzene
    • MDL: MFCD00007196
    • Inchi: 1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
    • InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])[N+](=O)[O-]
    • BRN: 1862210

Computed Properties

  • Exact Mass: 141.02262
  • Monoisotopic Mass: 141.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.8
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.325 g/mL at 25 °C(lit.)
  • Melting Point: 1.7 °C (lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.525(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 43.14
  • LogP: 2.25710
  • Solubility: Not available

1-fluoro-3-nitro-benzene Security Information

  • Symbol: GHS06 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301 + H311 + H331-H373
  • Warning Statement: P261-P280-P301+P310-P311
  • Hazardous Material transportation number:UN 2810
  • WGK Germany:3
  • Hazard Category Code: 23/24/25-33
  • Safety Instruction: 36/37-45
  • RTECS:DA1385000
  • Hazardous Material Identification: T Xn
  • Risk Phrases:R20/21/22;R23/24/25;R33
  • HazardClass:6.1
  • Packing Group:III
  • Hazard Level:6.1
  • PackingGroup:II
  • Safety Term:S36/37;S45

1-fluoro-3-nitro-benzene Customs Data

  • HS CODE:29049085

1-fluoro-3-nitro-benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20820-0.05g
1-fluoro-3-nitrobenzene
402-67-5 95%
0.05g
$19.0 2023-09-16
Oakwood
001678-25g
1-Fluoro-3-nitrobenzene
402-67-5 97%
25g
$20.00 2024-07-19
abcr
AB103950-250 g
3-Fluoronitrobenzene, 98%; .
402-67-5 98%
250g
€116.00 2022-03-05
TRC
F593790-1g
3-Fluoronitrobenzene
402-67-5
1g
$ 60.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032014-100g
1-Fluoro-3-nitrobenzene
402-67-5 98%
100g
¥294.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032014-500g
1-Fluoro-3-nitrobenzene
402-67-5 98%
500g
¥1564.00 2024-05-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS65615-250G
1-fluoro-3-nitro-benzene
402-67-5 97%
250g
¥ 475.00 2023-04-13
ChemScence
CS-W018306-100g
1-Fluoro-3-nitrobenzene
402-67-5 99.93%
100g
$70.0 2022-04-27
TRC
F593790-5g
3-Fluoronitrobenzene
402-67-5
5g
$ 90.00 2022-06-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006645-100g
1-fluoro-3-nitro-benzene
402-67-5 98%
100g
¥320 2023-09-09

1-fluoro-3-nitro-benzene Related Literature

Additional information on 1-fluoro-3-nitro-benzene

Recent Advances in the Application of 1-Fluoro-3-nitro-benzene (CAS: 402-67-5) in Chemical Biology and Pharmaceutical Research

1-Fluoro-3-nitro-benzene (CAS: 402-67-5) is a key intermediate in organic synthesis and pharmaceutical manufacturing, known for its versatile reactivity in nucleophilic aromatic substitution (SNAr) reactions. Recent studies have highlighted its expanding role in drug discovery, particularly in the development of novel fluorinated compounds and nitroaromatic derivatives. This research brief synthesizes the latest findings on its applications, mechanistic insights, and emerging trends in chemical biology.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 1-fluoro-3-nitro-benzene as a precursor for synthesizing fluorinated kinase inhibitors. The nitro group facilitated selective C-F bond activation under mild conditions, enabling efficient late-stage functionalization of drug candidates. Researchers achieved a 78% yield in a one-pot synthesis of a potent EGFR inhibitor, underscoring the compound's utility in streamlining medicinal chemistry workflows.

Innovative work in ACS Chemical Biology (2024) revealed its application in photoaffinity labeling probes. The fluorine atom served as a 19F NMR handle while the nitro group participated in bioorthogonal reactions, allowing real-time tracking of protein-ligand interactions. This dual functionality addresses longstanding challenges in target engagement studies for difficult-to-drug proteins like transcription factors.

Recent safety assessments (Regulatory Toxicology and Pharmacology, 2024) have updated the toxicological profile of 1-fluoro-3-nitro-benzene. New data show reduced ecotoxicity compared to analogous chloro-compounds, with a 96-hour LC50 of 12 mg/L in Daphnia magna. These findings support its preferential use in green chemistry applications where halogenated solvents are being phased out.

Emerging applications include its role in DNA-encoded library (DEL) technology, as reported in Nature Chemistry (2024). The compound's orthogonal reactivity enabled construction of diverse scaffolds with >105 unique structures, significantly expanding accessible chemical space for hit identification campaigns against undrugged targets.

Ongoing clinical trials (NCT05678920) are evaluating a 1-fluoro-3-nitro-benzene-derived PET tracer for imaging tau pathology in Alzheimer's disease. Preliminary data show 3-fold higher blood-brain barrier penetration compared to current standards, with Phase I results expected Q4 2024.

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